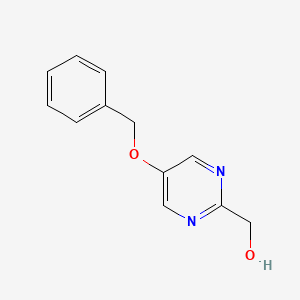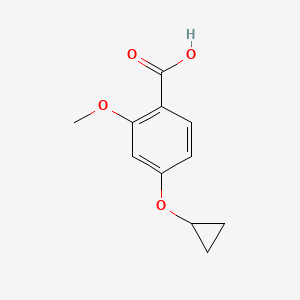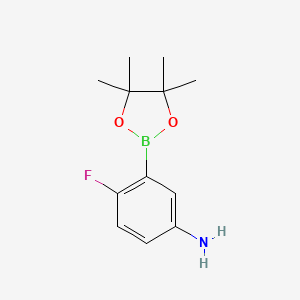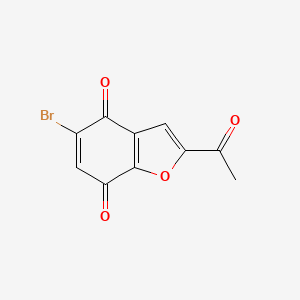
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Vue d'ensemble
Description
(5-(Benzyloxy)pyrimidin-2-YL)methanol: is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a pyrimidine derivative, characterized by the presence of a benzyloxy group at the 5-position and a methanol group at the 2-position of the pyrimidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol typically involves the reaction of appropriate pyrimidine precursors with benzyl alcohol under specific conditions. One common method includes the use of benzyl bromide and 2-hydroxypyrimidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation Products: Aldehydes, Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various nucleophile-substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: (5-(Benzyloxy)pyrimidin-2-YL)methanol is used as a building block in the synthesis of more complex heterocyclic compounds . It is also employed in the development of novel ligands for coordination chemistry .
Biology and Medicine: It is being investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials . Its derivatives are explored for use in various applications, including pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (5-(Benzyloxy)pyrimidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyloxy group and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and modulating biological pathways . Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
- (5-(Benzyloxy)pyrimidin-4-YL)methanol
- (5-(Benzyloxy)pyrimidin-6-YL)methanol
- (5-(Benzyloxy)pyrimidin-2-YL)ethanol
Uniqueness: (5-(Benzyloxy)pyrimidin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The position of the benzyloxy group and the methanol group on the pyrimidine ring significantly influences its reactivity and interactions with molecular targets .
Propriétés
IUPAC Name |
(5-phenylmethoxypyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCWCWBUQRQAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)




![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)


![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)




